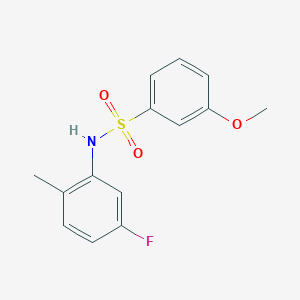
N-(5-fluoro-2-methylphenyl)-3-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Fluoro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide is an organic compound characterized by the presence of fluorine, methyl, methoxy, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide typically involves the reaction of 5-fluoro-2-methylphenylamine with 3-methoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of N-(5-Fluoro-2-methylphenyl)-3-hydroxybenzene-1-sulfonamide.
Reduction: Formation of N-(5-Fluoro-2-methylphenyl)-3-methoxybenzene-1-amine.
Substitution: Formation of compounds like N-(5-Cyano-2-methylphenyl)-3-methoxybenzene-1-sulfonamide.
Scientific Research Applications
N-(5-Fluoro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methylphenyl isocyanate
- N-(5-Fluoro-2-methylphenyl)methanesulfonamide
- N-(5-Fluoro-2-methylphenyl)-2-naphthalenesulfonamide
Uniqueness
N-(5-Fluoro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H14FNO3S |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO3S/c1-10-6-7-11(15)8-14(10)16-20(17,18)13-5-3-4-12(9-13)19-2/h3-9,16H,1-2H3 |
InChI Key |
LOINRHWSPNUQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















